7-(trifluoromethyl)-9H-carbazol-3-amine
Description
Properties
CAS No. |
872604-29-0 |
|---|---|
Molecular Formula |
C13H9F3N2 |
Molecular Weight |
250.22 g/mol |
IUPAC Name |
7-(trifluoromethyl)-9H-carbazol-3-amine |
InChI |
InChI=1S/C13H9F3N2/c14-13(15,16)7-1-3-9-10-6-8(17)2-4-11(10)18-12(9)5-7/h1-6,18H,17H2 |
InChI Key |
QUIFASROXWMLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The trifluoromethyl group at the 7-position distinguishes this compound from other carbazole derivatives. Key analogs include:
- In contrast, methyl (-CH₃) or methoxy (-OCH₃) groups (e.g., in DMCM or compound 7b ) donate electrons, altering solubility and binding modes .
Steric and Solubility Considerations
- Trifluoromethyl vs. Ethyl : 9-Ethylcarbazol-3-amine (CAS 132-32-1) has a bulkier ethyl group at position 9, which may hinder DNA intercalation compared to the smaller -CF₃ group in the target compound.
- Solubility: The -CF₃ group increases lipophilicity (logP ≈ 3.5 predicted), favoring membrane permeability over polar analogs like nitro (-NO₂) or methoxy (-OCH₃) derivatives .
Anticancer Activity
- DMCM : Exhibits IC₅₀ = 13.34 μM in U87 glioma cells via sequence-specific DNA cleavage (GACGTC motifs). The bis-carbazole structure enables minor groove binding.
DNA Interaction
- Binding Constants : DMCM binds poly[d(A–G).(C–T)]₂ with Kb = 2.89 × 10⁷ M⁻¹ . Trifluoromethyl analogs are expected to exhibit higher binding constants due to increased hydrophobic interactions .
- Topoisomerase Inhibition : DMCM inhibits topoisomerase I/II via groove binding . The -CF₃ group may stabilize enzyme-inhibitor complexes through halogen bonding .
Q & A
Basic Research Questions
Q. How is the molecular structure of 7-(trifluoromethyl)-9H-carbazol-3-amine validated in crystallographic studies?
- Methodological Answer : The compound’s structure is typically validated using X-ray crystallography with software suites like SHELXL for refinement and ORTEP-3 for graphical representation. Key steps include:
-
Data Collection : High-resolution intensity data from single-crystal diffraction.
-
Refinement : SHELXL’s least-squares algorithms optimize positional and thermal parameters .
-
Validation : Tools like PLATON check for geometric anomalies (e.g., bond lengths, angles) and intermolecular interactions .
-
Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or static/dynamic effects .
Validation Metric Typical Range for Carbazoles C–C Bond Length 1.35–1.48 Å C–N Bond Length 1.32–1.42 Å R-factor < 0.05 (high-resolution)
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : Two robust methods are:
-
Ullmann Coupling : React 3-amino-7-bromo-9H-carbazole with CuI, KPO, and trifluoromethyl iodide in DMF at 120°C for 24 hours. Purify via column chromatography (hexane:EtOAc, 3:1) .
-
Buchwald-Hartwig Amination : Use Pd(OAc), Xantphos ligand, and CsCO to couple 7-(trifluoromethyl)-9H-carbazole with NH surrogates (e.g., benzophenone imine). Yields >85% are achievable .
Method Yield (%) Purity (HPLC) Ullmann Coupling 72–78 ≥98% Buchwald-Hartwig 85–92 ≥99%
Advanced Research Questions
Q. How does this compound interact with DNA in anticancer studies?
- Methodological Answer : The trifluoromethyl group enhances hydrophobic DNA minor-groove binding. Key assays include:
- Fluorescence Quenching : Titrate CT-DNA into the compound (λ = 280 nm) to calculate binding constants (K) via Stern-Volmer plots. K values for carbazoles range 10–10 M .
- Topoisomerase I Inhibition : Gel electrophoresis reveals DNA relaxation inhibition at IC ≈ 10–20 µM.
- Molecular Docking : Use AutoDock Vina to simulate interactions with d(GACGTC) sequences. The trifluoromethyl group stabilizes via van der Waals contacts with thymine methyl groups .
Q. What strategies improve the compound’s performance in OLED hole-transport layers (HTLs)?
- Methodological Answer : Incorporate cross-linkable vinyl groups (e.g., FPCz-V derivatives) to enhance thermal stability:
-
Synthesis : React this compound with 4-vinylbenzyl chloride using KCO in THF.
-
Device Fabrication : Spin-coat the HTL onto ITO, thermally cross-link at 180°C for 30 min, and test efficiency via electroluminescence (EQE > 15% at 100 cd/m) .
HTL Property Performance Metrics Hole Mobility (µ) 10–10 cm²/Vs Thermal Stability >250°C (TGA)
Q. How can contradictory binding data in DNA interaction studies be resolved?
- Methodological Answer : Discrepancies in K values often arise from varying DNA sequences or buffer conditions. Mitigate by:
- Standardized Buffers : Use 10 mM Tris-HCl (pH 7.4) with 50 mM NaCl.
- Control Experiments : Compare with known groove binders (e.g., Hoechst 33258) under identical conditions.
- Multi-Technique Validation : Combine fluorescence, circular dichroism, and isothermal titration calorimetry (ITC) to confirm binding mode and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
